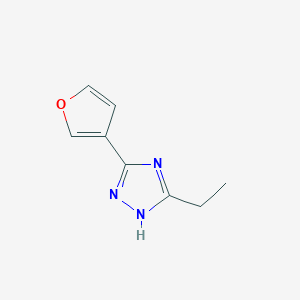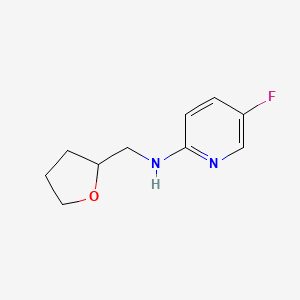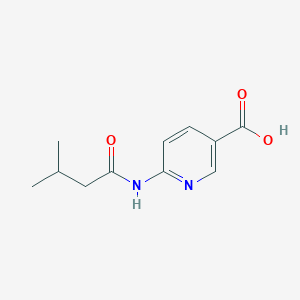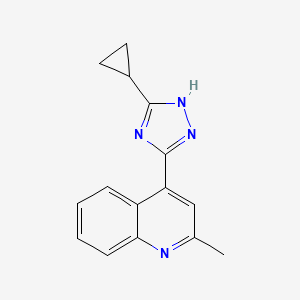
4-(3,4,5-Trimethylpyrazol-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4,5-Trimethylpyrazol-1-yl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperidine derivative that has a pyrazole ring attached to it, making it a unique compound.
Mécanisme D'action
The mechanism of action of 4-(3,4,5-Trimethylpyrazol-1-yl)piperidine involves the inhibition of certain enzymes by binding to their active sites. It has been found to be a potent inhibitor of enzymes such as carbonic anhydrase and acetylcholinesterase. The compound has also been found to have activity against certain cancer cells, although the exact mechanism of action is not yet fully understood.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. The compound has also been found to inhibit acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have various effects on the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3,4,5-Trimethylpyrazol-1-yl)piperidine in lab experiments include its high potency and specificity as an enzyme inhibitor. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the compound has certain limitations, such as its potential toxicity and the need for further optimization of its synthesis method.
Orientations Futures
There are various future directions for the research on 4-(3,4,5-Trimethylpyrazol-1-yl)piperidine. One potential direction is the development of the compound as a drug for the treatment of certain diseases, such as cancer and Alzheimer's disease. Another direction is the optimization of the synthesis method to improve the efficiency and yield of the reaction. The compound's potential use as a fluorescent probe for biological imaging is also an area of future research. Overall, this compound is a promising compound with various potential applications in the fields of medicine and biology.
Méthodes De Synthèse
The synthesis of 4-(3,4,5-Trimethylpyrazol-1-yl)piperidine involves the reaction of 3,4,5-trimethylpyrazole with piperidine in the presence of a suitable catalyst. This reaction results in the formation of the desired compound with high yield and purity. The synthesis method has been optimized over the years, and various modifications have been made to improve the efficiency of the reaction.
Applications De Recherche Scientifique
4-(3,4,5-Trimethylpyrazol-1-yl)piperidine has been extensively studied for its potential applications in various fields. It has been found to have significant activity as an inhibitor of certain enzymes, making it a potential candidate for drug development. It has also been studied for its potential use as a fluorescent probe for biological imaging.
Propriétés
IUPAC Name |
4-(3,4,5-trimethylpyrazol-1-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-8-9(2)13-14(10(8)3)11-4-6-12-7-5-11/h11-12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYMUNKUJVSFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2CCNCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Methoxyacetyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7587598.png)
![2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B7587600.png)
![2-[(2-Imidazol-1-ylethylamino)methyl]phenol](/img/structure/B7587614.png)




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluoropyridine-4-carboxamide](/img/structure/B7587650.png)

![N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide](/img/structure/B7587656.png)
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587659.png)

